An In-Depth Technical Guide to (R)-Octahydropyrazino[2,1-c]oxazine Dihydrochloride
An In-Depth Technical Guide to (R)-Octahydropyrazino[2,1-c]oxazine Dihydrochloride
An In-Depth Technical Guide to (R)-Octahydropyrazino[2,1-c][1][2]oxazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the fundamental properties of (R)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride, a heterocyclic compound of interest in contemporary medicinal chemistry. Drawing from available data and the broader context of related chemical scaffolds, this document aims to equip researchers with the foundational knowledge necessary for its application in drug discovery and development.
Introduction: The Pyrazino-Oxazine Scaffold
The octahydropyrazino[2,1-c][1][2]oxazine core represents a fascinating bicyclic heterocyclic system, merging the structural features of both piperazine and morpholine moieties. This unique arrangement confers a three-dimensional structure that is of significant interest for exploring chemical space in the pursuit of novel therapeutic agents. The piperazine ring is a well-established pharmacophore found in numerous centrally acting drugs, while the oxazine component introduces additional heteroatomic interactions that can modulate physicochemical properties and biological activity.
(R)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride is the dihydrochloride salt of the (R)-enantiomer of this scaffold. The presence of two basic nitrogen atoms allows for the formation of a stable, water-soluble salt, which is often advantageous for pharmaceutical development. While specific research on this particular enantiomer is not extensively documented in publicly available literature, the broader class of oxazine derivatives has been investigated for a wide range of pharmacological activities, including sedative, analgesic, antipyretic, anticonvulsant, and antimicrobial effects.[3][4] Notably, the structurally related (S)-enantiomer is reported to be utilized as a pharmaceutical intermediate in the synthesis of anxiolytic and antidepressant medications, and may possess sedative, anxiolytic, and antidepressant properties itself.[5]
Physicochemical Properties
A clear understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the key properties of (R)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride based on available data.
| Property | Value | Source(s) |
| Chemical Formula | C₇H₁₆Cl₂N₂O | [6][7] |
| Molecular Weight | 215.12 g/mol | [6][8] |
| CAS Number | 1126432-04-9 | [6][7] |
| Appearance | Solid | [9] |
| Purity | ≥95% | [7] |
| Storage Conditions | Inert atmosphere, Room Temperature | [9] |
Synthesis and Chiral Separation: A Methodological Overview
The synthesis of the octahydropyrazino[2,1-c][1][2]oxazine scaffold can be approached through various synthetic routes. While a specific, detailed protocol for the enantioselective synthesis of the (R)-enantiomer is not publicly documented, general strategies for the synthesis of related oxazine derivatives can provide a conceptual framework.
One plausible synthetic approach involves the cyclization of a suitably substituted piperazine derivative. For instance, a chiral starting material, such as (R)-piperazine-2-ethanol, could be reacted with a two-carbon electrophile to construct the oxazine ring. The final step would involve the formation of the dihydrochloride salt by treating the free base with hydrochloric acid.
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of (R)-Octahydropyrazino[2,1-c]oxazine dihydrochloride.
Given the chiral nature of the target compound, enantioselective synthesis or chiral resolution of a racemic mixture is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation of enantiomers.[10][11]
General Protocol for Chiral HPLC Method Development:
-
Column Selection: A screening of various chiral stationary phases (CSPs) is the first step. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for a wide range of compounds.[11]
-
Mobile Phase Optimization: A systematic evaluation of different mobile phase compositions is necessary. This typically involves varying the ratio of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The addition of small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can significantly improve peak shape and resolution.[11]
-
Method Validation: Once a suitable separation is achieved, the method should be validated according to established guidelines to ensure its accuracy, precision, and robustness.
Potential Pharmacological Profile and Mechanism of Action
While specific pharmacological data for (R)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride is not available, inferences can be drawn from the broader class of pyrazino-oxazine and related heterocyclic compounds. A study on the structurally similar octahydropyrido[2,1-c][1][2]oxazine system demonstrated a depressant action on the central nervous system (CNS), quantified by a reduction in locomotor activity in mice.[3] This suggests that the pyrazino-oxazine scaffold may also interact with CNS targets.
The presence of the piperazine moiety is particularly noteworthy, as it is a key structural feature in many CNS-active drugs that target a variety of receptors, including dopamine and serotonin receptors.[12] Therefore, it is plausible that (R)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride could exhibit affinity for one or more of these neurotransmitter receptors.
Hypothesized Biological Investigation Workflow:
Caption: A potential workflow for the pharmacological evaluation of the target compound.
Key Experimental Protocols
To facilitate further research, the following outlines a general protocol for the characterization of (R)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride.
Protocol: Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small, accurately weighed sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the chemical structure and assess purity.
-
-
Infrared (IR) Spectroscopy:
-
Prepare a sample as a KBr pellet or a thin film.
-
Acquire the IR spectrum.
-
Identify characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., N-H, C-N, C-O bonds).[1]
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable solvent.
-
Infuse the sample into a mass spectrometer using an appropriate ionization technique (e.g., electrospray ionization - ESI).
-
Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight.[1]
-
Applications in Drug Development
Given the potential for CNS activity, (R)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride could serve as a valuable building block or lead compound in the development of novel therapeutics for neurological and psychiatric disorders. Its chiral nature allows for the investigation of stereospecific interactions with biological targets, which is a critical aspect of modern drug design. The dihydrochloride salt form offers good aqueous solubility, which is a desirable property for early-stage in vitro and in vivo screening.
Conclusion
(R)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride is a chiral heterocyclic compound with potential for applications in drug discovery, particularly in the area of CNS disorders. While specific biological data for this enantiomer is currently limited, its structural features and the known activities of related compounds suggest that it is a promising candidate for further investigation. This guide provides a foundational understanding of its basic properties and outlines potential avenues for its synthesis, characterization, and pharmacological evaluation. Further experimental work is necessary to fully elucidate its therapeutic potential.
References
-
Zhimomi, B. K. et al. (2024). Microwave-assisted synthesis of novel[1][2] oxazine derivatives as potent anti-bacterial and antioxidant agents. Arkivoc, 2024(8), 202412276. [Link]
-
Riley, T. N., & Rankin, G. O. (1976). Synthesis and pharmacological evaluation of some 3-substituted octahydropyrido(2,1-c)(1,4)oxazines. Journal of Medicinal Chemistry, 19(2), 334–336. [Link]
-
ResearchGate. (2025). 1,3,5-Pyrazoline Derivatives in CNS Disorders: Synthesis, Biological Evaluation and Structural Insights through Molecular Docking | Request PDF. [Link]
-
Ojo, B., et al. (2017). Development of CNS Multi-Receptor Ligands: Modification of Known D2 Pharmacophores. ACS Medicinal Chemistry Letters, 8(11), 1159–1164. [Link]
-
Klusak, O., et al. (2016). Solid-Phase Synthesis of ɤ-Lactone and 1,2-Oxazine Derivatives and Their Efficient Chiral Analysis. PLoS ONE, 11(11), e0166541. [Link]
-
PubMed. (2020). 1,3,5-Pyrazoline Derivatives in CNS Disorders: Synthesis, Biological Evaluation and Structural Insights through Molecular Docking. [Link]
-
ResearchGate. (n.d.). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. [Link]
-
Secrets of Science. (n.d.). Analysis and evaluation of chiral drugs in biological samples. [Link]
-
Unife. (2023). Recent developments in the high-throughput separation of biologically active chiral compounds via high performance liquid chromatography. [Link]
-
Muhammad, F. M., et al. (2024). Preparation and Characterization of New Rings of Oxazine Derivatives and Studying Their Biological and Laser Effectiveness and Molecular Docking. Central Asian Journal of Theoretical and Applied Sciences, 5(7), 1-13. [Link]
-
LCGC International. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
-
National Center for Biotechnology Information. (n.d.). Development of CNS multi-receptor ligands: Modification of known D2 pharmacophores. [Link]
-
ChemBK. (n.d.). (R)-octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride. Retrieved from [https://www.chembk.com/en/chem/(R)-octahydropyrazino[2,1-c][1][2]oxazine%20dihydrochloride]([Link]1][2]oxazine%20dihydrochloride)
-
PubChem. (n.d.). (S)-Octahydropyrazino[2,1-C][1][2]oxazine dihydrochloride. Retrieved from [Link]
-
PubMed. (2020). Development and validation of a chiral UHPLC-MS method for the analysis of cysteine enantiomers in biological samples. [Link]
-
Asif, M. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry, 7(1), 60-73. [Link]
-
National Center for Biotechnology Information. (n.d.). Organocatalyzed enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles. [Link]
-
International Journal of Research Publication and Reviews. (2021). Developments in The Synthesis of Certain Novel[1][13]-Oxazine Derivatives and its Biological Activities. [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Development of CNS Multi-Receptor Ligands: Modification of Known D2 Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological evaluation of some 3-substituted octahydropyrido(2,1-c)(1,4)oxazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oaji.net [oaji.net]
- 5. chembk.com [chembk.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. chemscene.com [chemscene.com]
- 8. (S)-Octahydropyrazino[2,1-C][1,4]oxazine dihydrochloride | C7H16Cl2N2O | CID 66649934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (R)-Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride | 1126432-04-9 [sigmaaldrich.com]
- 10. sfera.unife.it [sfera.unife.it]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 13. researchgate.net [researchgate.net]
